3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N3O4 and a molecular weight of 183.12 g/mol . This compound is known for its unique structure, which includes both a carbamoyl group and a hydroxyl group attached to a pyrazine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with various reagents. One common method includes the esterification of 3-hydroxypyrazine-2-carboxylic acid followed by amidation . The nitration of the pyrazine ring is then performed, followed by reduction of the nitro group in the presence of Raney nickel . This method allows for the efficient production of the target compound with minimal byproducts.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized solvents and reaction conditions to ensure high purity and yield. The use of key intermediates, such as methyl 3-amino-6-bromopyrazine-2-carboxylate, is crucial for successful large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel and hydrogen gas are frequently used for the reduction of nitro groups.
Substitution: Nucleophiles such as halides and amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, the compound is believed to inhibit viral replication by targeting viral RNA polymerase . This inhibition prevents the synthesis of viral RNA, thereby reducing the proliferation of the virus.
Comparison with Similar Compounds
Similar Compounds
Favipiravir: A similar compound with antiviral properties, known for its activity against RNA viruses.
Oseltamivir: Another antiviral compound used to treat influenza.
Uniqueness
3-Carbamoyl-6-hydroxypyrazine-2-carboxylic acid is unique due to its specific structural features, such as the presence of both carbamoyl and hydroxyl groups on the pyrazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-carbamoyl-6-oxo-1H-pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-5(11)3-4(6(12)13)9-2(10)1-8-3/h1H,(H2,7,11)(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOFEKDZTJAXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.